molecular formula C11H15NO2 B13256945 2-(Cyclopropoxymethyl)-4-methoxyaniline

2-(Cyclopropoxymethyl)-4-methoxyaniline

Cat. No.: B13256945
M. Wt: 193.24 g/mol
InChI Key: SGTDZXHULIBEQP-UHFFFAOYSA-N
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Description

2-(Cyclopropoxymethyl)-4-methoxyaniline is an organic compound that features a cyclopropyl group attached to a methoxyaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropoxymethyl)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with cyclopropylmethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy group directs the incoming electrophile to the ortho and para positions relative to the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the electrophile used.

Scientific Research Applications

2-(Cyclopropoxymethyl)-4-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropoxymethyl)-4-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-(Cyclopropylmethyl)-4-methoxyaniline
  • 2-(Cyclopropoxymethyl)-4-ethoxyaniline
  • 2-(Cyclopropoxymethyl)-4-hydroxyaniline

Comparison: 2-(Cyclopropoxymethyl)-4-methoxyaniline is unique due to the presence of both the cyclopropyl and methoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(cyclopropyloxymethyl)-4-methoxyaniline

InChI

InChI=1S/C11H15NO2/c1-13-10-4-5-11(12)8(6-10)7-14-9-2-3-9/h4-6,9H,2-3,7,12H2,1H3

InChI Key

SGTDZXHULIBEQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)COC2CC2

Origin of Product

United States

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